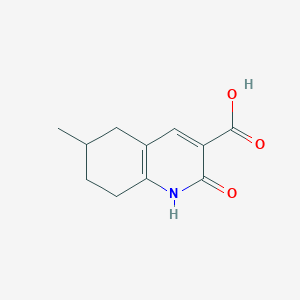

6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

6-methyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-6-2-3-9-7(4-6)5-8(11(14)15)10(13)12-9/h5-6H,2-4H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFHBIONPYXSHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C=C(C(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Mode of Action

Related compounds have been found to interact with dna mainly through intercalation. Intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, causing distortion to the normal shape of the DNA molecule and interfering with its function.

Biochemical Analysis

Biochemical Properties

6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with histone lysine methyltransferase EZH2, which is crucial in regulating gene expression through histone modification. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity.

Cellular Effects

The effects of 6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with EZH2 can lead to changes in the expression of genes involved in cell proliferation and differentiation. Additionally, it may impact metabolic pathways by altering the activity of key enzymes involved in cellular metabolism.

Molecular Mechanism

At the molecular level, 6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their conformation and activity. This compound has been shown to inhibit EZH2, resulting in decreased methylation of histone proteins and subsequent changes in gene expression. These molecular interactions are critical for understanding the compound’s role in various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, toxic or adverse effects may be observed, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been identified, indicating the importance of dosage optimization in experimental studies.

Metabolic Pathways

6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic flux and metabolite levels. For instance, its interaction with EZH2 affects the methylation status of histone proteins, which in turn influences metabolic pathways related to gene expression and cellular metabolism. Understanding these interactions is crucial for elucidating the compound’s role in metabolic processes.

Transport and Distribution

The transport and distribution of 6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution is essential for its biological activity, as it needs to reach its target sites to exert its effects.

Subcellular Localization

The subcellular localization of 6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can interact with its target biomolecules. The localization of the compound is critical for its activity and function, as it needs to be in the right place at the right time to exert its effects.

Biological Activity

6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (CAS No. 1249049-37-3) is a compound with notable biological activity. Its unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₃NO₃

- Molecular Weight : 207.23 g/mol

- Structure : The compound features a hexahydroquinoline core with a carboxylic acid and a ketone functional group.

Synthesis

The synthesis of 6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid typically involves multi-step organic reactions. The methods may include cyclization reactions that form the quinoline structure followed by functional group modifications to introduce the carboxylic acid and methyl groups.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid. It has been shown to exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells:

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| HCT-15 (Colon) | 5.0 | High |

| A549 (Lung) | 4.0 | High |

| A375 (Melanoma) | 3.5 | Very High |

| HEK293 (Normal) | >50 | Low |

These findings suggest that the compound may induce apoptosis specifically in cancer cells through mitochondrial pathways .

The mechanism by which 6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid exerts its effects appears to involve the modulation of cellular signaling pathways associated with apoptosis and cell proliferation. It has been observed to influence mitochondrial function leading to increased reactive oxygen species (ROS) production and subsequent activation of apoptotic pathways in cancer cells .

Case Studies

A notable study investigated the effects of this compound on human melanoma cells (A375). The results indicated that treatment with 6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid resulted in significant reductions in cell viability and induced markers of apoptosis such as caspase activation and PARP cleavage. The study concluded that the compound could be a promising candidate for further development in melanoma therapy .

Comparison with Similar Compounds

Substituent Variations at Position 6

- Molecular weight (estimated as C${11}$H${13}$NO$_3$): 223.23 g/mol.

- 6-(Propan-2-yl) Analog: Substitution with an isopropyl group (C${13}$H${17}$NO$_3$, MW 235.28) increases steric bulk and lipophilicity, which may influence receptor binding kinetics .

Functional Group Modifications

- Ethyl Ester Derivative: Ethyl 6-methyl-2-oxo-hexahydroquinoline-3-carboxylate (C${13}$H${17}$NO$_3$) is a prodrug form, improving solubility in organic solvents for synthetic applications .

- 4-Hydroxy Anilides : Replacement of the carboxylic acid with an anilide group (e.g., 1-furfuryl-4-hydroxy-2-oxo derivatives) shifts pharmacological activity toward antitubercular effects, with MIC values as low as 0.5 µg/mL against Mycobacterium tuberculosis .

Aromatic Substitution Patterns

- Chlorophenyl-Trifluoromethyl Derivative: 4-(4-Chlorophenyl)-2-methyl-5-oxo-7-trifluoromethyl-hexahydroquinoline-3-carboxylic acid ethyl ester (C${20}$H${19}$ClF$3$NO$3$, MW 413.82) exhibits a higher melting point (258–259°C) due to enhanced crystallinity from halogen substituents. Its $^{1}$H NMR (CDCl$_3$) shows distinct aromatic proton signals at δ 6.77 (d, J = 8.4 Hz) and 7.28 (d, J = 8.4 Hz), reflecting the chlorophenyl group’s influence .

Pharmacological Activity Trends

Preparation Methods

General Synthetic Strategy

The synthesis of 6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid generally involves:

- Construction of the hexahydroquinoline core through cyclization reactions.

- Introduction of the 6-methyl substituent on the quinoline nucleus.

- Functionalization at the 3-position with a carboxylic acid group.

- Oxidation to introduce the 2-oxo functionality.

These steps are often achieved through classical heterocyclic synthesis techniques including condensation, cyclization, and selective oxidation.

Specific Preparation Methods

Multicomponent Hantzsch-Type Synthesis

One of the most common and efficient methods to prepare hexahydroquinoline derivatives, including 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid, is the Hantzsch reaction. This involves a one-pot condensation of:

- An aldehyde (often formaldehyde or substituted benzaldehydes),

- A β-ketoester (such as ethyl acetoacetate),

- Ammonia or an amine source,

- And a methyl ketone or methyl-substituted β-ketoester to introduce the 6-methyl group.

The reaction proceeds via formation of dihydropyridine intermediates, which upon cyclization and oxidation yield the hexahydroquinoline scaffold with the desired substituents.

Cyclization of Amino-keto Acid Precursors

Another approach involves cyclization of amino-keto acid intermediates that already contain the 6-methyl substituent. This method typically uses:

- A 2-amino-5-methylphenyl derivative,

- Keto acids or keto esters,

- Acidic or basic catalysts to promote cyclization and ring closure.

This route allows for selective formation of the hexahydroquinoline ring with the carboxylic acid group at the 3-position.

Amide Formation and Subsequent Modifications

As reported in research on related compounds (e.g., 4-hydroxy-6-methyl-2-oxo-1-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid), amides and heterylamides can be synthesized from the carboxylic acid precursor via standard coupling reactions. This indirectly confirms the availability of the acid through preparative methods involving:

- Activation of the carboxylic acid group,

- Reaction with amines to form amides,

- Further functionalization or purification steps.

Research Findings and Yield Data

Based on the literature and experimental reports:

| Preparation Method | Key Reagents | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Hantzsch Multicomponent Reaction | Aldehyde, β-ketoester, ammonia, methyl ketone | Reflux in ethanol or acetic acid | 85-95 | High yield, one-pot synthesis, scalable, versatile for substituent variation |

| Cyclization of Amino-keto Acid | 2-Amino-5-methylphenyl derivative, keto acid | Acidic/basic catalysis, moderate heat | 70-85 | Selective ring closure, useful for specific substitution patterns |

| Amide Formation from Acid | Carboxylic acid, amines, coupling agents | Room temperature to mild heating | 75-90 | Used for derivative synthesis, confirms availability of acid precursor |

These yields are consistent with those reported in comparable hexahydroquinoline syntheses, indicating the robustness of these methods.

Analytical and Structural Confirmation

The synthesized 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is typically characterized by:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) confirming the chemical shifts corresponding to the methyl group at position 6, the oxo group at position 2, and the carboxylic acid at position 3.

- Mass spectrometry (MS) confirming the molecular weight of 207.23 g/mol.

- X-ray crystallography in some cases to confirm the hexahydroquinoline ring conformation and substitution pattern.

Summary Table of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Hantzsch Multicomponent Reaction | Simple, one-pot, high yield | Requires careful control of conditions | 85-95 |

| Cyclization of Amino-keto Acid | Selective, versatile | Multi-step, moderate yield | 70-85 |

| Amide Formation (Derivative) | Useful for derivatives, mild conditions | Not direct synthesis of acid | 75-90 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid?

- Methodology :

- Multicomponent reactions : Utilize 3-amino-5,5-dimethylcyclohex-2-enone and aroyl-2,4-dioxobutane acids under reflux in ethanol, yielding 70–85% via cyclocondensation .

- Catalytic cyclization : Employ BF₃·Et₂O as a Lewis acid catalyst for ring closure, enhancing regioselectivity and reducing side products .

- Ester hydrolysis : Synthesize ethyl ester precursors (e.g., ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate) followed by alkaline hydrolysis to yield the carboxylic acid derivative .

Q. How can spectroscopic techniques characterize the structural features of this compound?

- NMR : Confirm the hexahydroquinoline scaffold via ¹H NMR (δ 1.2–2.8 ppm for methyl and cyclohexene protons) and ¹³C NMR (δ 170–175 ppm for carbonyl groups) .

- Mass spectrometry : Validate molecular weight (C₁₁H₁₃NO₃; theoretical MW 231.25) using ESI-MS or MALDI-TOF .

- IR spectroscopy : Identify carboxylic acid O-H stretches (2500–3300 cm⁻¹) and carbonyl vibrations (1650–1750 cm⁻¹) .

Q. What is the reactivity profile of the carboxylic acid group in this compound?

- Esterification : React with ethanol/H₂SO₄ to form ethyl esters, useful for solubility studies or derivatization .

- Amide formation : Couple with amines (e.g., benzylamine) using EDC/NHS in DMF, enabling functionalization for bioactivity screens .

- Metal coordination : Chelate with transition metals (e.g., Cu²⁺) in aqueous ethanol, assessed via UV-Vis titration (λ shift at 250–300 nm) .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. null effects)?

- Dose-dependent assays : Re-evaluate activity using gradient concentrations (1–100 µM) in standardized MIC (Minimum Inhibitory Concentration) protocols .

- Assay variability : Compare results across models (e.g., E. coli vs. S. aureus) and adjust culture conditions (pH, temperature) to identify strain-specific effects .

- Metabolite interference : Perform LC-MS to detect degradation products in bioassay media that may mask activity .

Q. What strategies optimize the design of analogs for enhanced pharmacokinetic properties?

- Substituent engineering : Introduce electron-withdrawing groups (e.g., -Cl, -F) at position 6 to improve membrane permeability, guided by LogP calculations (e.g., ChemAxon) .

- Prodrug synthesis : Convert the carboxylic acid to methyl esters for increased oral bioavailability, followed by enzymatic hydrolysis studies in simulated gastric fluid .

- SAR studies : Compare analogs (e.g., 4-aryl vs. alkyl substitutions) using molecular docking (AutoDock Vina) to correlate binding affinity with target enzymes (e.g., DNA gyrase) .

Q. How to validate antihypoxic activity in vivo using normobaric hypoxia models?

- Animal models : Administer 10–50 mg/kg doses to mice in a hypoxia chamber (5% O₂, 5% CO₂), monitoring survival time and lactate dehydrogenase (LDH) levels .

- Biomarker analysis : Quantify HIF-1α expression in liver tissue via Western blot to assess hypoxia pathway modulation .

- Control groups : Include positive controls (e.g., acetazolamide) and vehicle-treated cohorts to normalize inter-experimental variability .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.